N-(2-acetylphenyl)-2-chlorobenzenesulfonamide
Description
N-(2-Acetylphenyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzenesulfonamide moiety linked to a 2-acetylphenyl group. This compound belongs to a class of sulfonamides known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The acetyl group at the ortho position of the phenyl ring may influence its conformational stability and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for its physicochemical and pharmacological behavior .
Properties
IUPAC Name |
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-6-2-4-8-13(11)16-20(18,19)14-9-5-3-7-12(14)15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEHGTCFLMYWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-acetylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-(2-acetylphenyl)-2-aminobenzenesulfonamide or N-(2-acetylphenyl)-2-thiobenzenesulfonamide.
Oxidation Reactions: Formation of N-(2-carboxyphenyl)-2-chlorobenzenesulfonamide.
Reduction Reactions: Formation of N-(2-acetylphenyl)benzenesulfonamide.
Scientific Research Applications
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential use as an anti-inflammatory agent due to its structural similarity to other sulfonamide-based drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The presence of the sulfonamide group is crucial for this interaction, as it mimics the structure of the enzyme’s natural substrate.
Comparison with Similar Compounds
Key Compounds:
N-(2-Acetylphenyl)-2,4,6-triisopropylbenzenesulfonamide (1e-1) : Features bulky triisopropyl substituents on the sulfonamide phenyl ring. This steric hindrance reduces molecular flexibility and may enhance thermal stability (m.p. 155–156°C) compared to less-substituted derivatives .
N-(Benzoyl)-2-chlorobenzenesulfonamide : Exhibits a dihedral angle of 73.3° between the sulfonamide and benzoyl groups, promoting intermolecular N–H···O hydrogen bonds and dimer formation. In contrast, derivatives with electron-withdrawing groups (e.g., 4-chloro, 4-nitro) show larger dihedral angles (85–89°), altering crystal packing and solubility .
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide : Contains additional chlorine atoms, increasing molar mass (378.66 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Table 1: Structural and Physical Properties
Biological Activity
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits significant potential due to its structural features, which facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known to engage in electrostatic interactions with protein residues, which can inhibit the activity of various enzymes involved in inflammatory and cancer pathways. For instance, studies have shown that derivatives of this compound can inhibit key enzymes such as tyrosinase and acetylcholinesterase, contributing to their therapeutic effects .
Anticancer Activity
Research indicates that this compound exhibits considerable anticancer properties. It has been tested against several human cancer cell lines, including:
- HeLa (cervical cancer)
- HL-60 (acute promyelocytic leukemia)
- AGS (gastric adenocarcinoma)
In vitro assays demonstrated that the compound induces cell cycle arrest in the subG0 phase and activates apoptotic pathways through caspase activation (caspase-8 and -9), suggesting its potential as an anticancer agent . The IC50 values for these tests ranged from 0.89 to 9.63 µg/mL, indicating potent activity against cancer cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 0.89 | Induces apoptosis via caspase activation |
| HL-60 | 5.00 | Cell cycle arrest in subG0 phase |
| AGS | 9.63 | Mitochondrial membrane depolarization |
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. The compound demonstrated a dose-dependent ability to inhibit radical formation (DPPH and ABTS assays), highlighting its potential as a therapeutic agent for oxidative stress-related conditions .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that while the compound exhibits some antibacterial properties, it is less effective compared to other derivatives .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | >500 | Low |
| Escherichia coli | >500 | Low |
| Methicillin-resistant S. aureus | >500 | Low |
Case Studies and Research Findings
- Cell Cycle Analysis : In a study involving AGS cells treated with this compound, researchers observed a significant increase in the population of cells in the subG0 phase, rising from 2.05% in control cells to 27.1% at a concentration of 10 µg/mL .
- Caspase Activation : The compound was found to significantly enhance the activity of caspases involved in apoptosis, suggesting that it triggers both extrinsic and intrinsic apoptotic pathways .
- Antioxidant Efficacy : The highest antiradical effect was observed at concentrations that inhibited DPPH and ABTS radicals effectively, demonstrating its potential utility in combating oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
